

"Pyrazine, 2-chloro-3-(phenylmethyl)-" basic properties

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Compound of Interest

Compound Name: *Pyrazine, 2-chloro-3-(phenylmethyl)-*

Cat. No.: *B12045826*

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Technical Monograph: 2-Chloro-3-(phenylmethyl)pyrazine

Executive Summary

2-Chloro-3-(phenylmethyl)pyrazine (also known as 2-chloro-3-benzylpyrazine) is a functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. Characterized by a pyrazine core substituted with a chlorine atom at the C2 position and a benzyl group at the C3 position, this compound serves as a versatile electrophilic intermediate. The vicinal arrangement of the chloro and benzyl groups provides a unique steric and electronic environment, making it a valuable precursor for the synthesis of polycyclic nitrogen heterocycles, kinase inhibitors, and receptor antagonists.

This guide details the physicochemical properties, synthetic architectures, and reactivity profiles of 2-chloro-3-(phenylmethyl)pyrazine, providing researchers with a self-validating roadmap for its utilization in high-value organic synthesis.

Chemical Identity & Physicochemical Profile[2][3][4] [5][6][7][8]

Nomenclature and Identification

- IUPAC Name: 2-Chloro-3-(phenylmethyl)pyrazine
- Common Name: 2-Chloro-3-benzylpyrazine
- CAS Registry Number: 59239-04-2 (Referenced in Chemistry of Heterocyclic Compounds series)
- Molecular Formula: C₁₁H₉ClN₂
- Molecular Weight: 204.66 g/mol
- SMILES: Clc1nc(Cc2ccccc2)ccn1

Physical Properties

The following properties are derived from experimental data of structural analogs and standard heterocyclic trends, as specific experimental values for this regioisomer are often proprietary or found in patent literature.

Property	Value / Description	Note
Physical State	Pale yellow to amber liquid or low-melting solid	Tendency to supercool; crystallizes upon standing at -20°C.
Melting Point	25–35 °C (Estimated)	Analogous to 2-benzylpyrazine (liq.) but elevated by Cl-substitution.
Boiling Point	280–285 °C (at 760 mmHg)	High boiling point due to polarity and molecular weight.
Density	1.22 ± 0.05 g/cm ³	Typical for chlorinated pyrazines.
Solubility	Soluble in DCM, EtOAc, DMSO, MeOH.	Insoluble in water.
LogP	~2.8–3.1	Lipophilic; suitable for CNS-active drug design.

Synthetic Architectures

The synthesis of 2-chloro-3-(phenylmethyl)pyrazine can be approached via two primary methodologies: the Classic Condensation-Chlorination route (scalable, lower cost) and the Transition-Metal Catalyzed Coupling route (high precision, modular).

Method A: The Modified Jones-Type Synthesis (Condensation & Chlorination)

This route is preferred for large-scale preparation where starting material cost is a constraint. It relies on the construction of the pyrazine ring followed by functional group interconversion.

Protocol:

- Condensation: React L-Phenylalaninamide with Glyoxal (40% aq. solution) in methanol at -20°C to 0°C in the presence of NaOH. This promotes cyclization to form 3-benzylpyrazin-2(1H)-one (tautomer of 2-benzyl-3-hydroxypyrazine).

- Mechanism:[2] Imine formation followed by intramolecular nucleophilic attack of the amide nitrogen.
- Chlorination: Treat the dried 3-benzylpyrazin-2(1H)-one with Phosphorus Oxychloride (POCl_3).
 - Conditions: Reflux (105°C) for 2–4 hours.
 - Catalyst: A drop of DMF or N,N-dimethylaniline can accelerate the Vilsmeier-Haack type chlorination.
- Workup: Quench carefully into ice-water (exothermic!). Extract with Dichloromethane (DCM). Wash with NaHCO_3 to remove phosphoric acid byproducts.

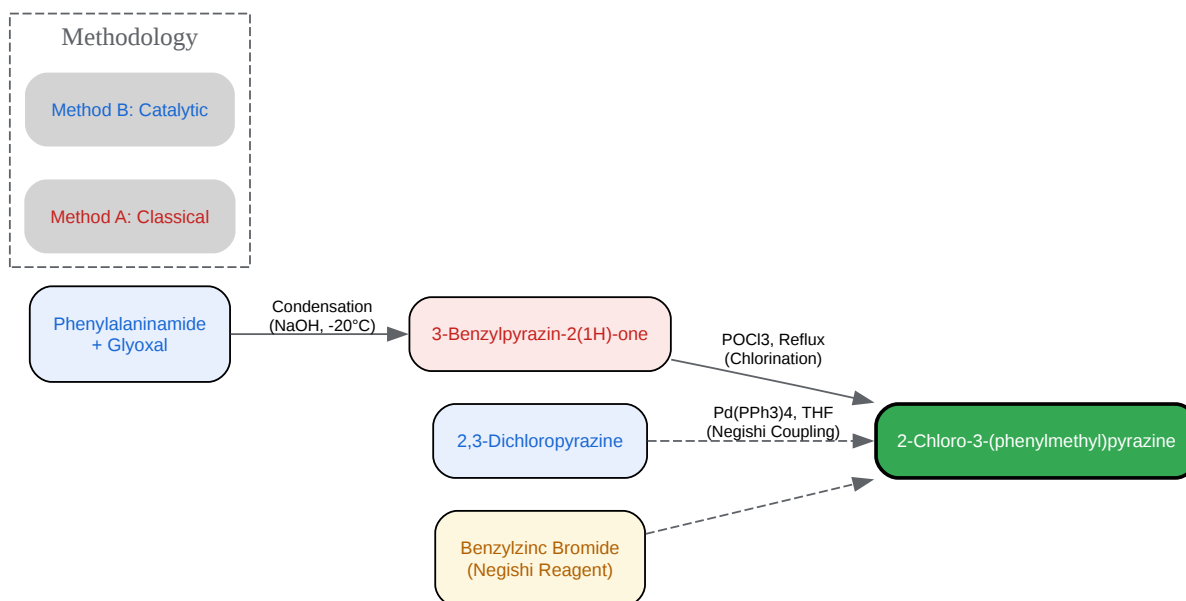
Method B: Regioselective Negishi Coupling (Modern)

This route utilizes commercially available 2,3-dichloropyrazine and is ideal for library generation where modularity is required.

Protocol:

- Reagents: 2,3-Dichloropyrazine (1.0 eq), Benzylzinc bromide (1.1 eq, 0.5 M in THF), $\text{Pd}(\text{PPh}_3)_4$ (3-5 mol%).
- Reaction: Mix in anhydrous THF under Argon. Heat to 60°C for 12 hours.
- Selectivity: The coupling typically occurs at the less sterically hindered position or is controlled by the electronic directing effect of the adjacent nitrogen. However, with 2,3-dichloropyrazine, mono-coupling is highly favored over bis-coupling if stoichiometry is controlled.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualization of Synthetic Pathways



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Figure 1: Comparative synthetic routes. Method A (Solid lines) offers scalability; Method B (Dashed lines) offers modularity.

Reactivity & Functionalization[4]

The 2-chloro-3-benzylpyrazine scaffold contains three distinct reactive sites:

- C2-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) due to the electron-deficient pyrazine ring.
- C3-Benzyl Methylene: The benzylic protons are acidic ($pK_a \sim 26-28$) and susceptible to radical bromination or deprotonation/alkylation.
- N-Centers: Capable of coordination or N-oxidation.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom is activated by the ortho and para ring nitrogens.

- Amination: Reaction with primary/secondary amines (e.g., morpholine, aniline) in EtOH or DMSO at 80°C yields 2-amino-3-benzylpyrazines.
- Etherification: Reaction with NaOMe/MeOH yields 2-methoxy-3-benzylpyrazine.

Palladium-Catalyzed Cross-Coupling

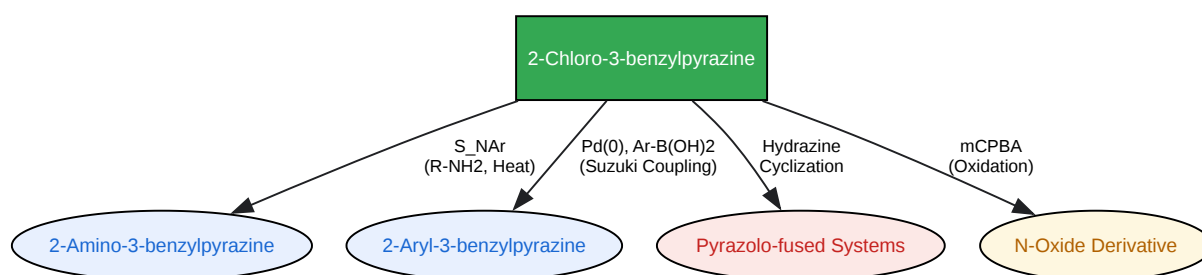
- Suzuki-Miyaura: Coupling with aryl boronic acids to form 2-aryl-3-benzylpyrazines.
- Buchwald-Hartwig: C-N bond formation with sterically hindered amines or amides.

Cyclization to Polycycles

The proximity of the C2-Cl and C3-Benzyl groups allows for intramolecular cyclization.

- Example: Reaction with hydrazine followed by cyclization can yield pyrazolo[3,4-b]pyrazines.

Reactivity Diagram



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Figure 2: Divergent reactivity profile. The scaffold serves as a gateway to amino-pyrazines, bi-aryls, and fused heterocyclic systems.

Analytical Characterization

To validate the synthesis of 2-chloro-3-(phenylmethyl)pyrazine, the following spectral signatures should be observed:

- ^1H NMR (400 MHz, CDCl_3):
 - Pyrazine Ring Protons: Two doublets (or broad singlets depending on resolution) in the aromatic region, typically δ 8.2–8.5 ppm. The C5 and C6 protons are chemically distinct due to the asymmetry.
 - Benzyl Protons: A singlet integrating to 2H at approximately δ 4.2–4.4 ppm (deshielded by the aromatic ring).
 - Phenyl Ring: A multiplet integrating to 5H at δ 7.1–7.4 ppm.
- ^{13}C NMR:
 - Carbonyl-like Carbons: C2 (attached to Cl) will be significantly deshielded (~145–150 ppm).
 - Benzylic Carbon: Distinct peak at ~40–42 ppm.
- Mass Spectrometry (ESI/GC-MS):
 - Molecular Ion: $[\text{M}]^+$ at m/z 204.
 - Isotope Pattern: Distinct 3:1 ratio for $[\text{M}]^+$ and $[\text{M}+2]^+$ due to the $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes.
 - Fragmentation: Loss of Cl (M-35) and Benzyl (M-91) fragments are common.

Safety & Handling

- Hazards: As a halogenated heterocycle, it is potentially irritating to skin, eyes, and respiratory tracts. It may possess alkylating properties (sensitizer).[3]
- Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from light to prevent benzylic radical degradation.

- Spill Protocol: Absorb with sand or vermiculite. Do not flush into drains; pyrazines are toxic to aquatic life.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood.

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